Product packaging for Dilinoleoylphosphatidylglycerol(Cat. No.:CAS No. 89315-60-6)

Dilinoleoylphosphatidylglycerol

Cat. No.: B1235745
CAS No.: 89315-60-6
M. Wt: 771 g/mol
InChI Key: AKWGRDPPGYFWIW-WVZYQCMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dilinoleoylphosphatidylglycerol is a synthetic, anionic phospholipid characterized by its two linoleoyl (18:2) fatty acid chains. As a phosphatidylglycerol (PG), it features a glycerol headgroup bonded to the phosphate, conferring a net negative charge at physiological pH . This negative charge is crucial for introducing electrostatic interactions into membrane surfaces and lipid-protein interfaces, making this phospholipid a valuable component for constructing biomimetic membranes and studying charge-based interactions in lipid bilayers . In pharmaceutical research, anionic phospholipids like phosphatidylglycerol are increasingly recognized for their anti-inflammatory and immunomodulatory activities . They are key excipients in the development of advanced drug delivery systems, particularly liposomes. The incorporation of PG lipids can influence the stability, surface charge, and biological fate of liposomal formulations, potentially enhancing their interaction with specific cell types or modulating drug release profiles . Furthermore, the specific fatty acid composition is a critical determinant of the lipid's physical properties. The dilinoleoyl form, with its two polyunsaturated chains, is expected to contribute significant membrane fluidity, which can be a key parameter in the design and functionality of lipid-based nanoparticles. This product is provided for Research Use Only (RUO) and is intended for applications such as membrane biophysics, formulation of model membranes, and the development of liposomal drug delivery systems. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H75O10P B1235745 Dilinoleoylphosphatidylglycerol CAS No. 89315-60-6

Properties

CAS No.

89315-60-6

Molecular Formula

C42H75O10P

Molecular Weight

771 g/mol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C42H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,39-40,43-44H,3-10,15-16,21-38H2,1-2H3,(H,47,48)/b13-11+,14-12+,19-17+,20-18+

InChI Key

AKWGRDPPGYFWIW-WVZYQCMWSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

dilinoleoyl PPG
dilinoleoylphosphatidylglycerol

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Dilinoleoylphosphatidylglycerol

De Novo Biosynthetic Pathways of Phosphatidylglycerol

The de novo synthesis of phospholipids (B1166683), including phosphatidylglycerol, is a fundamental process for membrane creation in all living organisms. researchgate.net This process begins with simple precursor molecules and builds complex lipids from the ground up. wikipedia.org The primary backbone for both phospholipids and triglycerides is glycerol-3-phosphate. youtube.com In most cases, glycerol-3-phosphate is derived from glyceraldehyde-3-phosphate, an intermediate in the glycolysis pathway. youtube.com

The synthesis of the phosphatidylglycerol molecule proceeds through a series of enzymatic steps. It starts with the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA) and then phosphatidic acid (PA). researchgate.net This is followed by the conversion of PA to CDP-diacylglycerol (CDP-DAG), a key intermediate in phospholipid synthesis. nih.gov Finally, the glycerol (B35011) head group is attached to CDP-DAG to form phosphatidylglycerol.

Enzymatic Catalysis of DLPG Synthesis in Eukaryotic Systems

In eukaryotic cells, the synthesis of phospholipids primarily occurs on the surface of the endoplasmic reticulum. youtube.com The enzymes involved in this process are often membrane-bound. youtube.com The synthesis of phosphatidylglycerol, and by extension DLPG, relies on a series of enzymatic reactions. nih.gov

The key enzymes involved in the de novo synthesis of phosphatidylglycerol include:

Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the first committed step in glycerolipid synthesis, attaching a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA). researchgate.net

Lysophosphatidic acid acyltransferase (LPAAT): LPAAT then adds a second fatty acyl-CoA to the sn-2 position of LPA, resulting in the formation of phosphatidic acid (PA). researchgate.net

CDP-diacylglycerol synthase (CDS): This enzyme converts PA into the activated intermediate, CDP-diacylglycerol (CDP-DAG). researchgate.net The formation of CDP-DG can be a rate-limiting step in the synthesis of some phospholipids. nih.gov

Phosphatidylglycerolphosphate synthase (PGPS): PGPS catalyzes the reaction between CDP-DAG and glycerol-3-phosphate to form phosphatidylglycerol phosphate (B84403) (PGP).

Phosphatidylglycerolphosphate phosphatase (PGPP): The final step involves the dephosphorylation of PGP by PGPP to yield phosphatidylglycerol.

The specific incorporation of two linoleoyl chains to form DLPG is dependent on the availability of linoleoyl-CoA and the specificity of the acyltransferases.

Acyltransferase Specificity and Acyl Chain Incorporation in DLPG Biogenesis

The specific fatty acid composition of phospholipids, such as the presence of two linoleoyl chains in DLPG, is determined by the substrate specificity of the acyltransferases involved in their synthesis, namely GPAT and LPAAT. nih.gov While some acyltransferases exhibit strict specificity for certain fatty acids, others have a more relaxed specificity, allowing them to incorporate a variety of fatty acyl chains. nih.govnih.gov

The incorporation of linoleic acid into the glycerol backbone is dependent on the availability of linoleoyl-CoA. The composition of free fatty acids within the cell can significantly influence the types of molecular species of phospholipids that are synthesized. nih.gov Therefore, the prevalence of linoleic acid in the cellular fatty acid pool increases the likelihood of DLPG formation.

Research on various organisms has shown that the acyl chain specificity of acyltransferases can vary. For instance, studies on Porphyromonas gingivalis have demonstrated that its lipid A acyltransferases have a relaxed chain length specificity. nih.gov This suggests that the enzymes responsible for DLPG synthesis may also exhibit a degree of flexibility, incorporating linoleic acid when it is available as a substrate.

Pathways of Phosphatidylglycerol Catabolism and Turnover

The breakdown, or catabolism, of phosphatidylglycerol is essential for maintaining membrane homeostasis and for the recycling of its components. This process is carried out by a group of enzymes called phospholipases. Phospholipases hydrolyze phospholipids at specific ester bonds.

The catabolism of phosphatidylglycerol can lead to the formation of various products, including lysophosphatidylglycerol (B1238068) (when one fatty acid is removed), glycerol-3-phosphate, and free fatty acids. In some cases, the diacylglycerol (DAG) produced from phospholipid breakdown can be phosphorylated by diacylglycerol kinase (DGK) to form phosphatidic acid (PA), which can then re-enter biosynthetic pathways. nih.gov

In some organisms and tissues, specific pathways for phospholipid catabolism exist. For example, novel diesterase activity has been identified in rat brain homogenates that is involved in the breakdown of phosphatidylcholine. nih.gov Similar specific enzymes likely exist for the catabolism of phosphatidylglycerol.

Regulatory Mechanisms Governing DLPG Homeostasis and Lipid Flux

The cellular levels of phospholipids like DLPG are tightly regulated to ensure proper membrane function. This regulation, known as homeostasis, involves a complex interplay between synthesis, breakdown, and transport pathways. nih.gov The balance between the synthesis of new lipids (de novo synthesis) and the turnover of existing lipids is crucial.

Comparative Biochemical Analysis of DLPG Biosynthesis Across Diverse Biological Domains

Phosphatidylglycerol is a universally conserved phospholipid, found in bacteria, archaea, and eukaryotes, highlighting its fundamental importance. nih.gov While the core biosynthetic pathway is generally conserved, there are notable differences in the subcellular localization and specific enzymes involved across different biological domains.

In photosynthetic organisms like plants and cyanobacteria, PG biosynthesis is essential for photosynthesis and occurs in the chloroplasts, mitochondria, and endoplasmic reticulum. nih.gov In plants, for example, the plastidial pathway utilizes acyl-ACPs as acyl donors, while the non-plastidial pathway uses acyl-CoAs. nih.gov

Cellular and Subcellular Localization of Dilinoleoylphosphatidylglycerol

Distribution Patterns in Eukaryotic Organelles (e.g., Mitochondria, Chloroplasts)

In eukaryotic cells, PG biosynthesis and distribution are intricately linked to the endoplasmic reticulum, mitochondria, and, in photosynthetic organisms, chloroplasts. nih.gov

Mitochondria: The inner mitochondrial membrane is a primary site of PG localization in eukaryotes. nih.govresearchgate.net PG is not only a structural component of this membrane but also serves as the essential substrate for the synthesis of cardiolipin (B10847521) (CL), a unique dimeric phospholipid critical for the structure of cristae and the function of the respiratory chain complexes. nih.govnih.govnih.gov The synthesis of CL from PG and CDP-diacylglycerol occurs on the matrix side of the inner mitochondrial membrane. nih.gov

The acyl chain composition of mitochondrial PG is crucial for its function. While a variety of PG species exist, those containing unsaturated 18-carbon fatty acids, such as oleic (18:1) and linoleic (18:2) acid, are common. nih.gov Studies involving the supplementation of cells with specific PG species, like dioleoylphosphatidylglycerol (B1249151) (PG(18:1)₂), have shown that they can be successfully incorporated into the mitochondria and used for the biosynthesis of mature, symmetrical cardiolipin. nih.govresearchgate.net This suggests that if Dilinoleoylphosphatidylglycerol is available, it would be localized to the mitochondrial membranes, where it would contribute to the pool of PG for cardiolipin synthesis and directly influence membrane fluidity.

Chloroplasts: In plants and algae, phosphatidylglycerol is the only major phospholipid found in the thylakoid membranes, which are the site of photosynthesis. nih.govannualreviews.orgresearchgate.net Its presence is indispensable for the structural integrity and function of both Photosystem I (PSI) and Photosystem II (PSII). nih.govnih.govfrontiersin.org The lipid composition of thylakoid membranes is highly conserved, underscoring the specific and essential roles of each lipid component. frontiersin.orgnih.gov

Table 1: Distribution of Phosphatidylglycerol (PG) in Eukaryotic Organelles

Organelle Membrane Primary Role of PG Inferred Presence of Dilinoleoyl-PG
Mitochondrion Inner Mitochondrial Membrane Structural component; Precursor for Cardiolipin (CL) synthesis. nih.govnih.gov Present; contributes to the PG pool for CL synthesis and membrane fluidity.
Chloroplast Thylakoid Membrane Structural component of Photosystems I & II; Essential for photosynthesis. nih.govfrontiersin.org Present; part of the lipid bilayer matrix, influencing membrane dynamics.

Presence and Functional Implications in Prokaryotic Membrane Systems

The lipid composition of cyanobacteria, the prokaryotic ancestors of chloroplasts, is remarkably similar to that of modern chloroplast thylakoids. researchgate.netnih.gov These photosynthetic bacteria contain phosphatidylglycerol as a major, essential phospholipid in their thylakoid membranes. nih.govresearchgate.netresearchgate.net The absence of PG in cyanobacterial mutants leads to severe defects in the photosynthetic apparatus, demonstrating its fundamental role. nih.gov

Table 2: Functional Implications of this compound in Prokaryotic Membranes

Prokaryotic System Location Functional Implication
Cyanobacteria Thylakoid Membranes Provides membrane fluidity for photosynthetic complexes; structural support. nih.govresearchgate.net
Other Bacteria Cell Membrane Contributes to optimal membrane fluidity for protein function and environmental adaptation. lipotype.com

Enrichment and Dynamic Behavior within Specific Membrane Microdomains

Biological membranes are not homogenous; they contain laterally organized microdomains, often called "lipid rafts," which are enriched in specific lipids like sphingolipids and cholesterol and are involved in processes like signal transduction. plos.org These domains are typically characterized by a more ordered, less fluid state (liquid-ordered phase) compared to the surrounding membrane (liquid-disordered phase). plos.orgnih.gov

The enrichment of a particular lipid in a microdomain is governed by its chemical structure. The saturated acyl chains of sphingolipids allow for tight packing, which is a hallmark of lipid rafts. nih.gov In contrast, polyunsaturated fatty acids, such as the linoleic acid found in this compound, introduce kinks into the acyl chains, preventing tight packing and promoting a more fluid, disordered state.

Recent research suggests that the formation of lipid rafts is driven not only by attractive forces between raft-associated lipids but also by repulsive forces between raft lipids (like cholesterol) and polyunsaturated phospholipids (B1166683). nih.gov This implies that polyunsaturated lipids are actively excluded from the ordered raft domains and are consequently enriched in the surrounding liquid-disordered regions of the membrane. nih.govfoodandnutritionresearch.netfoodandnutritionresearch.net

Molecular and Biological Functions of Dilinoleoylphosphatidylglycerol

Role in Membrane Biophysics and Structural Integrity

The biophysical properties of a lipid bilayer are significantly influenced by the molecular structure of its constituent phospholipids (B1166683), including the headgroup and the acyl chains.

Influence on Membrane Fluidity and Lipid Bilayer Packing

The two linoleoyl chains in DLPG are polyunsaturated, containing two double bonds in each chain. The presence of these double bonds introduces kinks into the hydrocarbon tails. Generally, lipids with unsaturated acyl chains, particularly polyunsaturated ones, tend to increase membrane fluidity. This is because the kinks disrupt the tight packing of the lipid tails, creating more space between molecules and lowering the temperature at which the membrane transitions from a gel-like to a fluid state. This increased fluidity is crucial for the proper function of embedded membrane proteins and for various cellular processes that require membrane deformability.

Contribution to Membrane Curvature, Fusion, and Fission Processes

Despite this theoretical contribution, direct experimental evidence and detailed research findings specifically elucidating the role of Dilinoleoylphosphatidylglycerol in membrane curvature, fusion, and fission processes are not available in the current body of scientific literature.

Functional Interplay with Integral and Peripheral Membrane Proteins

The lipid environment is a critical determinant of the structure and function of membrane proteins. Anionic lipids like phosphatidylglycerol are known to engage in specific interactions with proteins.

Modulation of Protein Conformation, Stability, and Enzymatic Activity

The physical properties of the lipid bilayer, such as thickness, fluidity, and surface charge, can modulate the conformation and activity of membrane proteins. The increased fluidity and altered packing introduced by polyunsaturated lipids like DLPG can relieve lateral pressure on embedded proteins, allowing for conformational changes necessary for their function. Furthermore, the negatively charged headgroup of DLPG can engage in electrostatic interactions with positively charged amino acid residues on proteins, which can be crucial for their correct folding, stability, and enzymatic activity.

While it is plausible that DLPG modulates the function of certain proteins, the scientific literature lacks specific examples and detailed studies on the effect of this compound on the conformation, stability, or enzymatic activity of any particular integral or peripheral membrane protein.

Stabilization and Assembly of Multi-protein Complexes within Lipid Bilayers

Specific lipids are often found to be essential for the stabilization and assembly of large multi-protein complexes within membranes. These "annular" or "structural" lipids can act as molecular glue, holding subunits together in the correct orientation. The anionic nature of the phosphatidylglycerol headgroup and the specific nature of the linoleoyl chains in DLPG could be critical for the structural integrity of certain protein complexes.

However, there are no specific research findings in the available literature that identify this compound as a key component in the stabilization or assembly of any specific multi-protein complex.

Identification and Characterization of Specific DLPG-Binding Motifs on Proteins

Proteins that specifically interact with certain lipids often possess defined binding motifs. For anionic phospholipids like phosphatidylserine and phosphatidic acid, basic amino acid residues (lysine and arginine) are often key components of the binding site, facilitating electrostatic interactions. It is likely that proteins binding to DLPG would also utilize such motifs to interact with its negatively charged phosphate (B84403) and glycerol (B35011) headgroup.

A comprehensive search of the scientific literature did not yield any studies that have identified or characterized a specific protein binding motif with a demonstrated preference for this compound. Research in this area has generally focused on broader classes of anionic phospholipids.

Involvement in Cellular Regulatory and Signaling Cascades

Immunomodulatory Activities (e.g., Toll-like Receptor Pathway Regulation)

This compound (DLPG) has demonstrated immunomodulatory activities, particularly in the context of Toll-like receptor (TLR) signaling pathways. TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). The activation of TLRs triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators to combat infections. However, excessive or prolonged TLR activation can contribute to chronic inflammatory and autoimmune diseases.

Phosphatidylglycerol (PG) species, including those with unsaturated fatty acid chains like linoleic acid found in DLPG, have been shown to inhibit TLR activation. Research suggests that PG can suppress TLR-mediated inflammation induced by various danger-associated molecular patterns (DAMPs). This inhibitory effect is significant as it points to a potential regulatory role for specific lipid molecules like DLPG in modulating the intensity of the innate immune response. By attenuating TLR signaling, DLPG may help to maintain immune homeostasis and prevent excessive inflammation.

The precise mechanisms through which DLPG regulates TLR pathways are still under investigation. However, it is hypothesized that the physical and chemical properties of DLPG, conferred by its glycerol headgroup and two linoleic acid tails, allow it to interact with components of the TLR signaling complex, thereby interfering with the downstream signal transduction. This interaction may occur at the level of the cell membrane, where TLRs are located, or involve intracellular signaling molecules.

Aspect of ImmunomodulationEffect of Phosphatidylglycerol (PG) SpeciesRelevant Signaling Pathway
TLR Activation Inhibition of TLR activation induced by PAMPs and DAMPs.Toll-like Receptor (TLR) Signaling
Inflammatory Response Suppression of pro-inflammatory cytokine production.Downstream of TLR activation

Regulation of Cell Proliferation and Differentiation Pathways (e.g., Keratinocyte Biology)

In the context of skin biology, the balance between keratinocyte proliferation and differentiation is essential for maintaining the integrity and function of the epidermis. Studies have revealed that different species of phosphatidylglycerol (PG) can have distinct and even opposing effects on these processes. Specifically, PG species containing polyunsaturated fatty acids, such as this compound (DLPG), have been shown to inhibit the proliferation of rapidly dividing keratinocytes.

This inhibitory effect on proliferation is significant in conditions characterized by hyperproliferation of keratinocytes, such as psoriasis. The ability of DLPG to temper the growth of these cells suggests a role in normalizing epidermal turnover. The mechanism is thought to involve the interaction of DLPG with specific signaling pathways that control the cell cycle and proliferation.

Conversely, other PG species, particularly those with saturated or monounsaturated fatty acids, have been observed to stimulate the proliferation of slowly dividing keratinocytes. This differential effect highlights the importance of the fatty acid composition of PG in determining its biological activity. The presence of the two unsaturated linoleic acid chains in DLPG is critical for its anti-proliferative effects on rapidly growing keratinocytes. Furthermore, PG, in general, is considered a key effector in a novel lipid signaling pathway that regulates both keratinocyte proliferation and differentiation, processes that are fundamental for proper skin barrier formation.

Phosphatidylglycerol SpeciesEffect on Keratinocyte Proliferation
This compound (DLPG) Inhibits proliferation of rapidly dividing keratinocytes.
PG with saturated/monounsaturated fatty acids Stimulates proliferation of slowly dividing keratinocytes.

Precursor Role in Complex Lipid Synthesis

DLPG as an Intermediate in Cardiolipin (B10847521) Biosynthesis and Remodeling Pathways

Cardiolipin (CL) is a unique phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a critical role in mitochondrial structure and function. The biosynthesis of mature cardiolipin involves a de novo synthesis pathway followed by a remodeling process. Phosphatidylglycerol (PG) is a direct and essential precursor in the de novo synthesis of cardiolipin. The enzyme cardiolipin synthase catalyzes the condensation of a molecule of PG with a molecule of cytidinediphosphate-diacylglycerol (CDP-DAG) to form one molecule of nascent cardiolipin.

Following its initial synthesis, nascent cardiolipin undergoes a remodeling process where its acyl chains are replaced to achieve its mature, tissue-specific fatty acid composition. This remodeling is crucial for the proper function of cardiolipin. Research has shown that externally supplied dioleoylphosphatidylglycerol (B1249151) (PG(18:1)₂) and this compound (DLPG or PG(18:2)₂) can be incorporated into the cardiolipin pool of macrophages. This indicates that DLPG can serve as a substrate in the cardiolipin remodeling pathway.

In this process, the linoleoyl chains from DLPG can be transferred to monolysocardiolipin (MLCL), an intermediate in the remodeling cycle, to form mature cardiolipin species. This incorporation of specific fatty acyl chains is vital for the functional integrity of cardiolipin and, consequently, the mitochondria.

Step in Cardiolipin MetabolismRole of Phosphatidylglycerol (PG) / DLPGKey Enzymes
De Novo Synthesis PG is a direct precursor for nascent cardiolipin.Cardiolipin Synthase
Remodeling DLPG can be incorporated into cardiolipin, altering its acyl chain composition.Tafazzin (a transacylase)

Consequences of DLPG Metabolic Perturbations on Mitochondrial Bioenergetics and Morphology

The composition of cardiolipin, particularly its acyl chains, is intimately linked to mitochondrial function. Perturbations in the metabolic pathways involving DLPG and its incorporation into cardiolipin can have significant consequences for both mitochondrial bioenergetics and morphology.

Studies have demonstrated that supplementation with dioleoylphosphatidylglycerol, a structurally similar PG species to DLPG, can rescue mitochondrial morphology in cells with defective cardiolipin remodeling. In these cells, which often exhibit distorted, half-moon shaped mitochondria with disorganized cristae, the introduction of exogenous PG leads to the formation of mature, symmetrical cardiolipin. This, in turn, restores the normal oblong or oval shape of the mitochondria and the layered structure of the inner mitochondrial membrane's cristae. This rescue of morphology underscores the critical role of a properly remodeled cardiolipin pool, which can be influenced by the availability of specific PG species like DLPG.

Mitochondrial AspectConsequence of Perturbed DLPG/PG MetabolismEffect of DLPG/PG Supplementation
Morphology Distorted mitochondrial shape (e.g., half-moon) and disorganized cristae.Restoration of normal oblong/oval shape and layered cristae structure.
Bioenergetics Decreased mitochondrial activity, potential shift towards ROS production.Rescue of mitochondrial activity.

Advanced Methodological Approaches for Dilinoleoylphosphatidylglycerol Research

Quantitative and Qualitative Lipidomics for DLPG Analysis

Lipidomics, the large-scale study of lipids, offers powerful tools for the detailed analysis of DLPG in complex biological samples. creative-proteomics.com Both quantitative and qualitative approaches are employed to understand the abundance and properties of this specific phosphatidylglycerol species.

High-Resolution Mass Spectrometry-Based Techniques (e.g., LC-MS/MS, Direct Infusion MS)

High-resolution mass spectrometry (HRMS) is a cornerstone of modern lipidomics due to its high sensitivity, specificity, and ability to analyze complex lipid mixtures. creative-proteomics.comnih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and direct infusion mass spectrometry (also known as shotgun lipidomics) are pivotal for DLPG analysis. nih.govpsu.edu

In LC-MS/MS, DLPG is first separated from other lipids in a sample via liquid chromatography, typically reversed-phase HPLC, which separates lipids based on the length and saturation of their fatty acyl chains. nih.gov Following separation, the isolated DLPG molecules are ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is then used for structural elucidation. For DLPG, which is readily ionizable in negative mode, fragmentation analysis would yield characteristic ions corresponding to the glycerol (B35011) backbone, the phosphate (B84403) group, and the two linoleoyl (18:2) fatty acyl chains, allowing for unambiguous identification and quantification. nih.gov The use of internal standards, such as a deuterated version of DLPG, is crucial for accurate quantification. nih.gov

Direct infusion MS, on the other hand, introduces the total lipid extract directly into the mass spectrometer without prior chromatographic separation. psu.edunih.gov While this method is faster, it is more susceptible to ion suppression effects, where the ionization of DLPG might be hindered by the presence of more abundant lipid species. nih.gov However, for certain applications, especially high-throughput screening, direct infusion can be a valuable tool. nih.gov Recent advancements in direct infusion techniques, coupled with high-resolution mass analyzers like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR), have improved its utility for lipid analysis. nih.govmdpi.com

A comparison of these techniques highlights their respective strengths and weaknesses for DLPG analysis:

FeatureLC-MS/MSDirect Infusion MS
Separation Chromatographic separation of lipidsNo prior separation
Analysis Time Longer (minutes per sample) nih.govShorter (seconds per sample) nih.gov
Ion Suppression Reduced due to separation nih.govHigher potential for ion suppression nih.gov
Specificity High, aided by retention time and MS/MSHigh, dependent on mass resolution and fragmentation
Throughput LowerHigher
Typical Application Detailed quantitative and structural analysisHigh-throughput screening, rapid profiling

Comparative Analysis of Untargeted and Targeted Lipidomics Methodologies for DLPG

The study of DLPG can be approached using either untargeted or targeted lipidomics, each with distinct objectives and methodologies. creative-proteomics.com

Untargeted lipidomics aims to comprehensively identify and quantify as many lipids as possible in a sample, including DLPG, to discover novel or unexpected changes in the lipidome related to a specific condition. creative-proteomics.comcornell.edu This exploratory approach does not pre-select the lipids of interest. creative-proteomics.com While powerful for hypothesis generation, untargeted approaches often require subsequent validation of findings. nih.gov

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise and accurate quantification of a predefined set of lipids, such as DLPG and related phosphatidylglycerols. creative-proteomics.comnih.gov This method offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. creative-proteomics.com Targeted methods are often used to validate findings from untargeted studies or to investigate specific metabolic pathways involving DLPG. nih.govnih.gov

The choice between these two strategies depends on the research question:

ApproachGoalSensitivity & SpecificityThroughputData Complexity
Untargeted Exploratory, hypothesis-generating creative-proteomics.comLowerHigherHigh
Targeted Hypothesis-driven, absolute quantification creative-proteomics.comHigherLowerLower

In a typical research workflow, an untargeted analysis might first reveal significant changes in DLPG levels, which would then be followed by a targeted analysis for precise quantification and validation. creative-proteomics.comnih.gov

Advanced Computational and Statistical Approaches for DLPG Lipidomics Data

The large and complex datasets generated by lipidomics studies of DLPG require sophisticated computational and statistical methods for data processing and interpretation. numberanalytics.comnih.govnih.gov The process typically involves several key steps:

Data Preprocessing : This includes noise reduction, peak picking, and data normalization to account for variations in sample concentration and instrument sensitivity. creative-proteomics.com

Lipid Identification : DLPG and other lipids are identified by comparing their mass-to-charge ratios (m/z) and fragmentation patterns against spectral libraries and databases. numberanalytics.comwisc.edu

Statistical Analysis : Univariate methods like t-tests and ANOVA can identify significant changes in individual lipid species like DLPG, while multivariate methods such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) are used to discern patterns and correlations within the entire lipidomic dataset. numberanalytics.comnih.gov

Pathway Analysis : Identified changes in DLPG levels can be mapped onto metabolic pathways to understand the biological implications of these alterations. creative-proteomics.comnih.gov

Several software tools and platforms are available to facilitate these analyses, including MetaboAnalyst and Ingenuity Pathway Analysis (IPA), which help in visualizing and interpreting the complex data. creative-proteomics.com Machine learning algorithms are also increasingly being used to uncover complex patterns and build predictive models based on lipidomics data. numberanalytics.com

Biophysical Techniques for Investigating DLPG-Membrane Interactions

Understanding the function of DLPG requires not only its quantification but also the characterization of its physical behavior and interactions within a membrane environment. Biophysical techniques are indispensable for this purpose. nih.govnih.gov

Reconstitution of Membrane Proteins in DLPG-Containing Liposomal Systems

To study the specific interactions between DLPG and membrane proteins in a controlled environment, researchers often use reconstituted liposomal systems. nih.govnih.gov This involves embedding purified membrane proteins into artificial lipid bilayers, or liposomes, that have a defined lipid composition, including DLPG. researchgate.netntu.edu.sg

The reconstitution process generally involves the following steps:

Preparation of DLPG-containing liposomes : Lipids, including a specified molar ratio of DLPG, are dissolved in an organic solvent, dried to a thin film, and then rehydrated in an aqueous buffer to form liposomes. aston.ac.uk

Solubilization : The membrane protein of interest is solubilized from its native membrane using detergents.

Incorporation : The solubilized protein is mixed with the pre-formed DLPG-containing liposomes.

Detergent removal : The detergent is slowly removed, prompting the protein to insert into the liposome (B1194612) bilayer. researchgate.netaston.ac.uk

Once the proteoliposomes are formed, they serve as a powerful in vitro model to investigate various aspects of protein function that may be influenced by DLPG, such as substrate transport kinetics or conformational changes. nih.gov

Spectroscopic and Imaging Modalities for Studying DLPG Dynamics (e.g., Fluorescence Spectroscopy)

Spectroscopic and imaging techniques are crucial for probing the dynamic properties of DLPG within a membrane and its interactions with other molecules. nih.gov Fluorescence spectroscopy, in particular, is a highly sensitive method for studying lipid dynamics. nih.govnih.gov

By incorporating fluorescent probes into DLPG-containing membranes, researchers can investigate several parameters:

Membrane Fluidity : Techniques like fluorescence anisotropy can measure the rotational mobility of a probe within the membrane, providing insights into how DLPG affects local membrane fluidity.

Lipid Packing : The emission spectra of certain environmentally sensitive probes can indicate the degree of lipid packing and hydration in the vicinity of DLPG molecules.

Lipid-Protein Interactions : Fluorescence resonance energy transfer (FRET) can be used to measure the proximity between a fluorescently labeled protein and a fluorescent lipid analog, providing direct evidence of interaction.

Domain Formation : Fluorescence microscopy can visualize the lateral organization of lipids, revealing whether DLPG preferentially partitions into specific membrane domains.

Fluorescence correlation spectroscopy (FCS) is another powerful technique that measures fluctuations in fluorescence intensity to determine the diffusion coefficients and concentrations of fluorescently labeled lipids or proteins, offering quantitative data on their mobility and interactions within DLPG-containing membranes. nih.govnih.gov

Other biophysical methods that can be applied to study DLPG-containing membranes include:

Isothermal Titration Calorimetry (ITC) : Measures the heat changes associated with the binding of molecules to DLPG-containing vesicles, providing thermodynamic data on these interactions. researchgate.net

Circular Dichroism (CD) : Can be used to assess changes in the secondary structure of membrane proteins upon interaction with DLPG-containing membranes. mdpi.com

Langmuir Monolayers : This technique allows for the study of the interactions of proteins with a monolayer of lipids, including DLPG, at an air-water interface, mimicking one leaflet of a cell membrane. nih.govfrontiersin.org

These advanced methodologies provide a robust toolkit for researchers to dissect the multifaceted roles of Dilinoleoylphosphatidylglycerol in biological membranes, from its precise quantification to its dynamic interactions with proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for DLPG Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the atomic-level structure and dynamics of molecules in solution and solid states. researchgate.netnih.gov For a complex lipid like this compound (DLPG), NMR provides unparalleled insight into its molecular architecture, conformation, and behavior within a lipid bilayer. tjnpr.org The principle of NMR lies in the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ³¹P), which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. mdpi.com This resonance frequency is highly sensitive to the local chemical environment, allowing for detailed structural mapping. tjnpr.org

For the structural elucidation of DLPG, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. slideshare.net

¹H NMR: Provides information about the proton environments, such as those on the glycerol backbone, the phosphate group, and the linoleoyl fatty acid chains. The chemical shifts and coupling constants reveal the connectivity of protons.

¹³C NMR: Offers a wider spectral range and provides a distinct signal for each unique carbon atom in the DLPG molecule, from the glycerol headgroup to the individual carbons in the unsaturated fatty acid chains. researchgate.net

³¹P NMR: Is particularly useful for phospholipids (B1166683). It gives a specific signal for the phosphorus atom in the phosphodiester headgroup, which is sensitive to the headgroup's conformation, ionization state, and interactions with other molecules.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity between protons (COSY) or between protons and directly attached carbons (HSQC), which is crucial for assigning the complex spectra of the linoleoyl chains. NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, which helps determine the three-dimensional conformation of the DLPG molecule. tjnpr.org

Table 1: Application of NMR Techniques in DLPG Research

NMR Technique Information Obtained Relevance to DLPG
¹H NMR Proton chemical environments and scalar couplings. Identifies and confirms the presence of the glycerol backbone, fatty acid chains, and headgroup protons.
¹³C NMR Detailed carbon skeleton map. Resolves individual carbon atoms, including the C=C double bonds in the linoleoyl chains.
³¹P NMR Phosphate headgroup environment and dynamics. Characterizes headgroup conformation, hydration, and interaction with ions or proteins.
2D COSY Shows ¹H-¹H scalar coupling correlations. Establishes proton connectivity within the glycerol and fatty acid moieties for unambiguous assignment.
2D HSQC/HMBC Shows ¹H-¹³C one-bond (HSQC) or multiple-bond (HMBC) correlations. Links the proton and carbon skeletons together, completing the structural assignment. tjnpr.org
2D NOESY Shows through-space ¹H-¹H correlations. Elucidates the 3D conformation and orientation of the headgroup relative to the acyl chains.

| Relaxation Studies | Measures spin-lattice (T1) and spin-spin (T2) relaxation times. | Quantifies the mobility and dynamics of different molecular segments (headgroup vs. acyl chains). |

Structural Biology Approaches to DLPG-Mediated Protein Interactions

Understanding how DLPG influences the function of membrane proteins requires high-resolution structural information of the protein-lipid complex. Structural biology techniques aim to provide an atomic-level snapshot of these interactions, revealing the precise binding pockets and conformational changes induced by the lipid.

Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the two primary methods for determining high-resolution structures of macromolecules. nih.govlibretexts.org Both have been instrumental in structural biology, though they differ significantly in their approach and applicability to membrane protein complexes. nih.gov

X-ray Crystallography has historically been the gold standard for structural biology. libretexts.orgnih.gov The method requires growing a three-dimensional crystal of the protein-lipid complex, which can be the most significant bottleneck in the process. libretexts.orgresearchgate.net The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which an atomic model is built. researchgate.netwpmucdn.com For membrane proteins, crystallization is challenging because they must be removed from their native membrane environment using detergents, which can sometimes alter their structure or interfere with lipid binding. youtube.com If a DLPG-protein complex can be crystallized, the resulting structure can reveal with high precision the specific amino acid residues that coordinate the DLPG headgroup and the conformation of the bound lipid's acyl chains. nih.gov

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large, flexible, or difficult-to-crystallize complexes like membrane proteins. nih.govnih.gov In single-particle cryo-EM, a solution of the purified DLPG-protein complex, often stabilized in detergent micelles or more native-like lipid nanodiscs, is flash-frozen in a thin layer of vitreous ice. youtube.com A transmission electron microscope then captures thousands of images of the individual, randomly oriented particles. These images are computationally classified, aligned, and averaged to generate a 3D reconstruction of the complex. nih.gov Recent advances in direct electron detectors and image processing software have enabled cryo-EM to achieve near-atomic resolution, making it competitive with crystallography. nih.govyoutube.com A key advantage is that it does not require crystallization and can capture multiple conformational states of a protein from a single sample. youtube.com

Table 2: Comparison of X-ray Crystallography and Cryo-EM for DLPG-Protein Complexes

Feature X-ray Crystallography Cryo-Electron Microscopy
Sample State 3D Crystal Vitrified solution (amorphous solid)
Primary Challenge Growing well-diffracting crystals. researchgate.net Achieving high particle density and optimal ice thickness.
Resolution Can achieve very high (atomic) resolution (<1.5 Å). Routinely achieves near-atomic resolution (2-4 Å). nih.gov
Lipid Environment Typically requires detergents; crystal packing can influence conformation. Can use detergents, nanodiscs, or amphipols, allowing for a more native-like lipid environment. youtube.com
Conformational Heterogeneity Averages over all molecules in the crystal, potentially masking dynamic states. Can computationally separate and solve structures of different co-existing conformations. youtube.com

| Sample Amount | Requires milligrams of highly pure and stable protein. | Requires micrograms of sample. |

While high-resolution structural methods provide a static picture, single-molecule techniques offer a dynamic view of protein-lipid interactions, allowing for the direct measurement of binding kinetics and specificity. nih.gov Single-Molecule Pulldown (SiMPull) is a powerful fluorescence microscopy-based assay that can detect and quantify these interactions, even in complex biological mixtures like crude cell lysates. nih.govnih.govillinois.edu

The SiMPull assay for studying DLPG-protein interactions involves several key steps. nih.govnih.gov First, small unilamellar vesicles (SUVs) are prepared containing a mixture of lipids, including a specific amount of DLPG, a biotinylated lipid (like biotin-PE) for surface immobilization, and a fluorescent lipid dye for visualization. nih.gov These vesicles are then tethered to a microscope slide that has been coated with streptavidin. Next, a cell lysate containing the protein of interest, which is tagged with a fluorescent protein (e.g., GFP), is introduced. Using Total Internal Reflection Fluorescence (TIRF) microscopy, which excites fluorescence only in a thin layer near the slide surface, individual binding and unbinding events of the fluorescently-tagged protein to the DLPG-containing vesicles can be observed in real-time. nih.govresearchgate.net

This approach provides several key advantages over traditional bulk assays. nih.gov It is highly sensitive and requires very little sample. nih.gov By analyzing the duration of the binding events and the frequency of their occurrence, one can directly calculate the kinetic parameters of the interaction, such as the on-rate (k_on) and off-rate (k_off). nih.gov Furthermore, by comparing binding to vesicles with and without DLPG, the specificity of the interaction can be unambiguously determined. illinois.edu This method has been used to reveal that some proteins bind lipids with transient interactions, while others form more stable, long-lived complexes, providing critical insights into the mechanisms of lipid-mediated protein recruitment and signaling. nih.gov

Table 3: Research Findings from Single-Molecule Pulldown (SiMPull) Lipid-Protein Studies

Finding Description Implication for DLPG Research
Direct Kinetic Measurement The assay allows for the real-time observation of single protein molecules binding to and dissociating from lipid vesicles, yielding on- and off-rates. nih.gov Enables precise quantification of the binding affinity and kinetics of a protein for DLPG-containing membranes.
Analysis in Cell Lysates Interactions can be studied using proteins directly from cell extracts, preserving post-translational modifications and the influence of other cellular factors. nih.govillinois.edu Provides a more physiologically relevant understanding of how a protein interacts with DLPG in a cellular context.
Revealing Binding Modes SiMPull can distinguish between different binding behaviors, such as transient interactions versus stable complex formation. nih.gov Can determine whether a protein's interaction with DLPG is fleeting (e.g., for enzymatic modification) or stable (e.g., for anchoring).
High Specificity Detection By comparing binding to vesicles with and without the target lipid, nonspecific binding is easily identified and quantified. nih.gov Confirms that the observed protein binding is specifically mediated by DLPG and not other lipids in the vesicle.

| Stoichiometry Analysis | Using stepwise photobleaching of the fluorescent tags, the number of protein molecules in a bound complex can be counted. nih.gov | Can determine the oligomeric state of a protein when it binds to a DLPG-rich membrane surface. |

Emerging Research Directions and Future Perspectives in Dilinoleoylphosphatidylglycerol Studies

Identification of Novel DLPG-Dependent Signaling Networks

While the role of phospholipids (B1166683) in signal transduction is well-established, the specific signaling networks dependent on DLPG are an area of active investigation. nih.gov Future research is poised to uncover novel pathways where DLPG acts as a critical signaling molecule or a modulator of signaling protein activity.

Recent studies have highlighted the complexity of signaling pathways involved in various cellular processes. nih.govyoutube.com For instance, research into dual leucine (B10760876) zipper kinase (DLK)-dependent injury signaling in neurons has identified key downstream transcription factors. nih.gov Similarly, detailed investigations into cancer cell signaling have revealed intricate networks involving various kinases and transcription factors. nih.govnih.gov The development of enhanced functional genomic screening techniques and computational models is enabling a more systematic exploration of these complex networks. nih.govnih.gov

Future research will likely focus on:

Identifying DLPG-binding proteins: Utilizing techniques like affinity chromatography and mass spectrometry to identify proteins that specifically interact with DLPG, thereby revealing potential downstream effectors.

Investigating DLPG's role in modulating membrane-bound enzyme activity: Examining how the presence of DLPG in the membrane affects the function of key signaling enzymes, such as protein kinases and phosphatases.

Exploring DLPG's involvement in the formation of signaling platforms: Investigating whether DLPG contributes to the organization of specific membrane domains or "lipid rafts" that serve as hubs for signaling protein assembly and activation. northwestern.edu

Elucidating the Specific Roles of Linoleoyl Acyl Chains in DLPG Biological Function

The two linoleoyl acyl chains of DLPG are a defining feature, and understanding their specific contribution to its biological activity is a key research direction. ontosight.ainih.gov The diversity of acyl chains in phospholipids is known to control membrane fluidity and the function of membrane proteins. nih.gov

Studies on other lipids have demonstrated the importance of specific acyl chains. For example, research has shown a specific and essential function for linoleic acid in maintaining the epidermal water permeability barrier, independent of its role as a precursor for other molecules. nih.gov Furthermore, the acyl chain composition of phospholipids has been shown to be crucial for the function of slow-twitch muscles. nih.gov The structure-function relationship of lipids is an active area of research, with studies exploring how variations in acyl chains affect the properties and biological activity of lipid-based nanoparticles. nih.govresearchgate.net

Future research in this area will likely involve:

Structure-function studies: Synthesizing DLPG analogues with modified linoleoyl chains (e.g., varying degrees of unsaturation, different chain lengths) to assess how these changes impact DLPG's physical properties and biological functions.

Investigating the metabolic fate of linoleoyl chains: Tracing the incorporation and turnover of the linoleoyl chains of DLPG to understand their contribution to various metabolic pathways.

Examining the role of oxidized linoleoyl chains: Investigating whether oxidation of the linoleoyl chains of DLPG generates bioactive lipid mediators that participate in signaling pathways.

Computational Modeling and Molecular Dynamics Simulations of DLPG-Containing Membrane Systems

Computational modeling and molecular dynamics (MD) simulations have become powerful tools for studying the behavior of lipid membranes at an atomic level. ucalgary.ca These techniques allow researchers to investigate the dynamic interactions between lipids and proteins within a membrane environment. nih.govnih.gov

MD simulations have been successfully used to study various aspects of membrane biophysics, including the effects of cholesterol on lipid bilayers and the influence of membrane thickness on protein function. nih.govnih.govnih.gov These simulations can provide insights into lipid organization, membrane fluidity, and the conformational changes of membrane-embedded proteins. ucalgary.caresearchgate.net

Future computational studies on DLPG will likely focus on:

Developing accurate force fields for DLPG: Creating refined computational models that accurately represent the chemical and physical properties of DLPG for more realistic simulations.

Simulating the interaction of DLPG with membrane proteins: Using MD simulations to visualize and analyze how DLPG interacts with and modulates the function of specific membrane proteins. ucalgary.ca

Modeling the influence of DLPG on membrane properties: Investigating how the presence of DLPG affects bulk membrane properties such as thickness, curvature, and lateral pressure profiles. nih.govnih.gov

Systems Biology and Multi-omics Integration for Comprehensive DLPG Metabolic Profiling

A systems biology approach, integrating data from multiple "omics" platforms, offers a holistic view of DLPG metabolism and its connections to other cellular processes. fwlaboratory.orgnih.govnih.gov This approach involves combining genomics, transcriptomics, proteomics, and lipidomics to create a comprehensive picture of how DLPG is synthesized, degraded, and how its levels are regulated in response to various stimuli. researchgate.netnih.govfrontiersin.orgnih.gov

Lipidomics, the large-scale study of lipids, is a key component of this approach, allowing for the detailed profiling of hundreds of lipid species in a given sample. nih.govnih.gov By integrating lipidomics data with other omics data, researchers can identify correlations and build predictive models of metabolic networks. youtube.comyoutube.comyoutube.com

Future research directions in this area include:

Developing targeted lipidomics methods for DLPG: Creating highly sensitive and specific mass spectrometry-based methods for the accurate quantification of DLPG and its metabolites.

Integrating DLPG profiles with other omics data: Combining DLPG lipidomics data with transcriptomic and proteomic data to identify the genes and proteins that regulate DLPG metabolism.

Building predictive models of DLPG metabolism: Using the integrated omics data to construct computational models that can simulate and predict how DLPG levels will change under different physiological and pathological conditions. nih.gov

Q & A

Q. What are the standard analytical methods for characterizing the fatty acid composition of DLPG?

To analyze the fatty acid composition of DLPG, gas chromatography (GC) coupled with mass spectrometry (MS) is widely employed. After hydrolyzing the phosphatidylglycerol to release free fatty acids, derivatization (e.g., methyl ester formation) allows separation and quantification. Pharmacopeial guidelines recommend using validated chromatographic conditions with internal standards (e.g., heptadecanoic acid) to ensure accuracy. Fatty acid percentages should be summarized in a table, as outlined in monographs for structurally similar compounds like Lauroyl Polyoxylglycerides .

Q. How can researchers determine the purity and structural integrity of DLPG using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for verifying DLPG's structural integrity. For example, ³¹P NMR distinguishes phosphate headgroup conformations, while ¹H NMR identifies acyl chain unsaturation (e.g., linoleoyl groups). Complementary methods like Fourier-Transform Infrared Spectroscopy (FTIR) confirm ester and phosphate bond presence. High-resolution mass spectrometry (HRMS) further validates molecular weight and purity, as demonstrated in studies on dipalmitoylphosphatidylglycerol analogs .

Q. What are the key considerations for ensuring DLPG stability in experimental storage conditions?

DLPG stability depends on minimizing hydrolysis and oxidation. Store lyophilized DLPG under inert gas (e.g., argon) at -20°C. For aqueous dispersions, maintain pH 6.5–7.5 and include antioxidants (e.g., α-tocopherol). Regularly test for degradation using thin-layer chromatography (TLC) or HPLC to monitor free fatty acids and lysophosphatidylglycerol formation. Pharmacopeial standards for related lipids recommend periodic checks of water content (<1.5% w/w) and alkaline impurities to prevent instability .

Advanced Research Questions

Q. How can enzymatic synthesis of DLPG be optimized for high yield and specificity?

Phospholipase D (PLD)-catalyzed transphosphatidylation is a key method. Optimize reaction conditions by:

  • Using sn-3 regioselective PLD (e.g., Streptomyces spp.) to ensure correct glycerol backbone orientation.
  • Employing a biphasic system (e.g., water:ethyl acetate) with 10–20% glycerol as the nucleophile.
  • Monitoring reaction progress via ³¹P NMR to minimize side products (e.g., phosphatidic acid). Studies on phosphatidylglycerol synthesis report yields >85% under these conditions .

Q. What experimental strategies resolve contradictory data in DLPG’s interaction with membrane proteins?

Contradictions in binding studies often arise from variations in lipid bilayer composition or protein conformation. To address this:

  • Use surface plasmon resonance (SPR) with controlled lipid monolayers to quantify binding kinetics.
  • Employ fluorescence resonance energy transfer (FRET) with labeled DLPG and proteins to map spatial interactions.
  • Validate findings across multiple model membranes (e.g., liposomes, nanodiscs) to account for phase behavior effects. Cross-referencing with glycosylphosphatidylinositol (GPI) anchor interaction studies may provide mechanistic insights .

Q. How to design experiments to study DLPG’s role in membrane dynamics under varying physicochemical conditions?

Utilize neutron scattering and molecular dynamics (MD) simulations to probe DLPG’s impact on membrane curvature and fluidity. Experimentally:

  • Prepare asymmetric liposomes with DLPG enriched in the outer leaflet to mimic physiological asymmetry.
  • Measure phase transitions via differential scanning calorimetry (DSC) under varying pH, ionic strength, and temperature.
  • Correlate results with Laurdan generalized polarization (GP) assays to assess hydration changes. Advanced studies on dipalmitoylphosphatidylglycerol highlight the importance of acyl chain packing in membrane remodeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.